molecular formula C14H11NO B6370890 5-(4-Cyanophenyl)-2-methylphenol, 95% CAS No. 1261947-88-9

5-(4-Cyanophenyl)-2-methylphenol, 95%

Cat. No. B6370890
CAS RN: 1261947-88-9
M. Wt: 209.24 g/mol
InChI Key: OHIDXRWLVNCXEL-UHFFFAOYSA-N
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Description

5-(4-Cyanophenyl)-2-methylphenol, 95% (also known as 4-Cyano-2-methylphenol) is a phenolic compound that has a wide range of applications in scientific research. It is a white crystalline solid with a melting point of 98-100°C and a boiling point of 295-296°C. It is soluble in water, ethanol, and methanol. It is widely used as a reagent in organic synthesis, as a catalyst, and as a reactant in various biochemical and physiological processes. This article will discuss the synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for research.

Scientific Research Applications

4-Cyano-2-methylphenol has a wide range of applications in scientific research. It is used as a reagent in organic synthesis, as a catalyst, and as a reactant in various biochemical and physiological processes. It has been used as a reagent in the synthesis of various compounds, including 4-cyano-2-methyl-3-hydroxybenzoic acid, 4-cyano-2-methyl-3-hydroxybenzaldehyde, and 4-cyano-2-methyl-3-hydroxybenzamide. It has also been used as a catalyst in the synthesis of various compounds, including 4-methyl-2-cyanophenol, 3-cyano-4-methylphenol, and 4-cyano-2-methyl-3-hydroxybenzamide. In addition, it has been used as a reactant in the synthesis of various compounds, including 4-cyano-2-methyl-3-hydroxybenzamide and 4-cyano-2-methyl-3-hydroxybenzoic acid.

Mechanism of Action

The mechanism of action of 4-cyano-2-methylphenol is not well understood. However, it is thought to act as an electron-donating group in organic synthesis, as a catalyst in various biochemical and physiological processes, and as a reactant in various biochemical and physiological processes.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-cyano-2-methylphenol are not well understood. However, it has been shown to have antioxidant properties and has been used in the synthesis of various compounds, including 4-cyano-2-methyl-3-hydroxybenzamide and 4-cyano-2-methyl-3-hydroxybenzoic acid. It has also been used as a reactant in the synthesis of various compounds, including 4-cyano-2-methyl-3-hydroxybenzamide and 4-cyano-2-methyl-3-hydroxybenzoic acid.

Advantages and Limitations for Lab Experiments

The advantages of using 4-cyano-2-methylphenol in laboratory experiments include its low cost, availability, and stability. It is also non-toxic and has a wide range of applications in scientific research. The main limitation of using 4-cyano-2-methylphenol in laboratory experiments is its low solubility in water, which can make it difficult to use in certain experiments.

Future Directions

There are numerous potential future directions for research on 4-cyano-2-methylphenol. These include further research into its mechanism of action, its biochemical and physiological effects, and its potential applications in drug development. Additionally, research could be conducted into the synthesis of other compounds using 4-cyano-2-methylphenol as a reactant. Furthermore, research could be conducted into the use of 4-cyano-2-methylphenol as a catalyst in various biochemical and physiological processes. Finally, research could be conducted into the potential uses of 4-cyano-2-methylphenol in industrial processes, such as the synthesis of dyes and pigments.

Synthesis Methods

4-Cyano-2-methylphenol can be synthesized by a two-step process. The first step involves reacting 4-methoxybenzaldehyde with anhydrous sodium carbonate in an aqueous solution of sodium hydroxide. This reaction produces 4-cyano-2-methoxybenzaldehyde. The second step involves the reaction of 4-cyano-2-methoxybenzaldehyde with anhydrous sodium acetate in an aqueous solution of sodium hydroxide. This reaction produces 4-cyano-2-methylphenol.

properties

IUPAC Name

4-(3-hydroxy-4-methylphenyl)benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11NO/c1-10-2-5-13(8-14(10)16)12-6-3-11(9-15)4-7-12/h2-8,16H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHIDXRWLVNCXEL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=CC=C(C=C2)C#N)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60683696
Record name 3'-Hydroxy-4'-methyl[1,1'-biphenyl]-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60683696
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1261947-88-9
Record name 3'-Hydroxy-4'-methyl[1,1'-biphenyl]-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60683696
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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